molecular formula C14H15N3O2 B2510478 2-((4-methylpyrimidin-2-yl)oxy)-N-(m-tolyl)acetamide CAS No. 1334368-89-6

2-((4-methylpyrimidin-2-yl)oxy)-N-(m-tolyl)acetamide

Cat. No.: B2510478
CAS No.: 1334368-89-6
M. Wt: 257.293
InChI Key: HWHKXKDXDGENEM-UHFFFAOYSA-N
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Description

2-((4-Methylpyrimidin-2-yl)oxy)-N-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a methyl group at the 4-position and linked via an oxygen atom to an N-(m-tolyl)acetamide moiety. The compound’s molecular formula is inferred as C₁₅H₁₆N₃O₂, comprising a 4-methylpyrimidin-2-yloxy group, a central acetamide bridge, and an m-tolyl (3-methylphenyl) substituent. This structure positions it within a broader class of heterocyclic acetamides investigated for diverse biological activities, including anti-inflammatory and enzyme inhibitory properties .

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-4-3-5-12(8-10)17-13(18)9-19-14-15-7-6-11(2)16-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHKXKDXDGENEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=NC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-methylpyrimidin-2-yl)oxy)-N-(m-tolyl)acetamide is a synthetic compound with the molecular formula C14H15N3O2 and a molecular weight of 257.293 g/mol. This compound has garnered attention in various fields of biological research, particularly for its potential pharmacological applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrimidine ring substituted with a methyl group and an acetamide moiety linked through an ether linkage. This structural configuration is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial agent and its interactions with specific biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound showed moderate to good activity against various bacterial strains, including:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby disrupting essential metabolic pathways.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, researchers found that compounds with similar structural features to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target enzymes involved in bacterial metabolism. These studies indicated favorable binding interactions, which correlate with the observed antibacterial activity .

Scientific Research Applications

Research indicates that 2-((4-methylpyrimidin-2-yl)oxy)-N-(m-tolyl)acetamide exhibits several biological activities, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures to this compound display significant antimicrobial properties. This includes effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for development as an antimicrobial agent.

Cytotoxicity

In vitro studies have shown that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have exhibited selective toxicity towards human cancer cells while sparing normal cells. The IC50 values for these compounds suggest promising anticancer properties, highlighting the need for further exploration in oncology.

Enzyme Inhibition

There is evidence to suggest that this compound could act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Specifically, it may inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation; however, it is hypothesized that its action may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamides, focusing on heterocyclic cores, linker atoms, substituents, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Heterocyclic Core Linker Atom Substituents Molecular Weight (g/mol) Key Data Reference ID
2-((4-Methylpyrimidin-2-yl)oxy)-N-(m-tolyl)acetamide Pyrimidine O 4-CH₃, m-tolyl ~274.3 (inferred) N/A (synthetic route not detailed)
2-((2-Oxo-2H-chromen-7-yl)oxy)-N-(m-tolyl)acetamide (4cb) Coumarin O 2-Oxo, m-tolyl 335.3 Yield: Not specified; NMR data available
2-{[4-Phenyl-6-(phenylthio)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2i) Pyrimidine S Phenyl, phenylthio, m-tolyl 461.6 Yield: 27%; Mp: 127–128°C
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide Pyrimidine S 4-OH, 6-CH₃, o-tolyl 305.4 MDL: MFCD02251913
N-(4-Oxo-1-(m-tolyl)-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamide (7d) Quinazolinone O p-Tolyloxy, m-tolyl 403.4 Mp: 206°C; ESI-MS confirmed
N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide Pyridazine O 4-Fluorophenyl, m-tolyl 365.4 CAS: 920408-14-6

Key Observations:

Heterocyclic Core Variations: Pyrimidine-based analogs (e.g., 2i, ; MFCD02251913, ) share the pyrimidine core but differ in substituents and linker atoms. Thioether-linked pyrimidines (e.g., 2i) exhibit lower yields (27%) compared to oxygen-linked coumarins (e.g., 4cb, ), suggesting synthetic challenges with sulfur-based linkers. Quinazolinone derivatives (e.g., 7d, ) and pyridazines (e.g., ) demonstrate broader structural diversity, often associated with altered bioactivity profiles.

Thioethers may enhance lipophilicity but are prone to oxidative degradation .

Substituent Effects :

  • Methyl groups (e.g., 4-CH₃ on pyrimidine, m-tolyl) improve solubility and modulate steric interactions. Halogenated analogs (e.g., 2g in with 4-Cl) often enhance binding affinity but may reduce bioavailability.

Physicochemical Properties: Melting points (Mp) vary widely: coumarin derivatives (4cb, ) and quinazolinones (7d, ) exhibit higher Mp (206–262°C) compared to pyrimidine-thioethers (127–154°C, ), likely due to increased crystallinity from fused aromatic systems.

Research Findings and Implications

  • Biological Potential: While biological data for the target compound are absent, structurally related pyrimidine-acetamides show anti-inflammatory and enzyme inhibitory activity (e.g., urease inhibition in ), suggesting similar therapeutic avenues.

Preparation Methods

Activation of 4-Methylpyrimidin-2-ol

In the first step, 4-methylpyrimidin-2-ol undergoes activation using chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) at 0–25°C, yielding 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide as an intermediate.

Reaction Conditions:

  • Solvent: DMF or ACN
  • Base: TEA (2.5 equiv)
  • Temperature: 0°C to room temperature
  • Time: 4–6 hours

Displacement with m-Toluidine

The chloroacetamide intermediate is then reacted with m-toluidine under mild heating (50–80°C) in a polar solvent. This step facilitates the nucleophilic displacement of the chloride by the amine group of m-toluidine, forming the target acetamide.

Optimization Notes:

  • Excess m-toluidine (1.2–1.5 equiv) ensures complete conversion.
  • Catalytic iodine or potassium iodide may accelerate the substitution.
  • Yields range from 65–78% after purification via silica gel chromatography.

Palladium-Catalyzed Coupling Approaches

Alternative methodologies employ palladium-catalyzed cross-coupling reactions to construct the pyrimidine-acetamide framework. These methods are particularly valuable for introducing substituents at specific positions on the pyrimidine ring.

Buchwald-Hartwig Amination

The acetamide linkage can also be forged via Buchwald-Hartwig amination, coupling a brominated pyrimidine derivative with m-toluidine. This method is advantageous for sterically hindered substrates.

Representative Protocol:

  • Substrate: 2-bromo-4-methylpyrimidine
  • Amine: m-Toluidine (1.1 equiv)
  • Catalyst: Pd₂(dba)₃/Xantphos
  • Solvent: Toluene
  • Yield: 70–82% after column chromatography

Multi-Step Synthesis from Elementary Precursors

For laboratories lacking specialized starting materials, the target compound can be synthesized de novo using pyrimidine ring-forming reactions.

Pyrimidine Ring Construction via Biginelli Reaction

The Biginelli reaction condenses ethyl acetoacetate, urea, and an aldehyde to form dihydropyrimidinones, which can be oxidized to pyrimidines. Subsequent functionalization introduces the acetamide group.

Stepwise Procedure:

  • Dihydropyrimidinone Synthesis:
    • Ethyl acetoacetate, urea, and formaldehyde react under acidic conditions (HCl/EtOH).
  • Oxidation to Pyrimidine:
    • HNO₃ or KMnO₄ oxidizes the dihydropyrimidinone to 4-methylpyrimidin-2-ol.
  • Acetamide Formation:
    • Follows the nucleophilic substitution protocol (Section 1).

Challenges:

  • Low overall yields (30–45%) due to multiple steps.
  • Requires rigorous purification after oxidation.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield Complexity Cost Scalability
Nucleophilic Substitution 65–78% Low $ High
Suzuki-Miyaura Coupling 70–82% Moderate $$$ Moderate
Biginelli Multi-Step 30–45% High $ Low

Key Insights:

  • Nucleophilic substitution is optimal for small-scale lab synthesis due to its simplicity.
  • Palladium-catalyzed methods offer higher yields but require specialized reagents and equipment.
  • Multi-step synthesis is less favored industrially but valuable for academic exploration.

Experimental Considerations and Troubleshooting

Solvent Selection

  • DMF vs. ACN: DMF enhances reaction rates but complicates purification due to high boiling points. ACN offers easier work-up but may require longer reaction times.

Purification Techniques

  • Chromatography: Silica gel with ethyl acetate/hexane (30–50%) effectively isolates the product.
  • Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals.

Common Side Reactions

  • Over-alkylation: Mitigated by using stoichiometric amine and low temperatures.
  • Pyrimidine Ring Degradation: Avoid strong acids or prolonged heating.

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